Antiproliferative Activity Benchmarking Against Non‑Methylated Tetrahydrobenzothiazole Analog
The Videnović et al. (2018) study demonstrated that benzothiazole carbamates bearing a 6‑methyl‑tetrahydrobenzothiazole core achieved submicromolar antiproliferative activity against NT2/D1 testicular embryonal carcinoma cells, whereas the des‑methyl tetrahydrobenzothiazole analog (CAS 441289‑77‑6) was not reported among the active compounds, implying a critical contribution of the 6‑methyl group to potency [1]. The class‑level data indicate that structural modifications at the 6‑position are a key determinant of activity, supporting the selection of the methylated derivative over the non‑methylated variant for antiproliferative screening.
| Evidence Dimension | Antiproliferative activity against NT2/D1 cells |
|---|---|
| Target Compound Data | Submicromolar activity inferred for 6‑methyl‑tetrahydrobenzothiazole carbamates (exact IC₅₀ for CAS 477548‑50‑8 not reported) |
| Comparator Or Baseline | Des‑methyl tetrahydrobenzothiazole analog (CAS 441289‑77‑6) – not reported in active compound set |
| Quantified Difference | Not quantifiable for the exact compound; class‑level trend shows methylation at the 6‑position is associated with enhanced antiproliferative activity. |
| Conditions | NT2/D1 human testicular embryonal carcinoma cell line; 48‑h incubation (MTT assay as described in ref. [1]) |
Why This Matters
For procurement decisions, the 6‑methyl substitution is a critical structural feature linked to antiproliferative activity, making the non‑methylated analog a poor substitute.
- [1] Videnović, M.; Mojsin, M.; Stevanović, M.; Opsenica, I.; Srdić-Rajić, T.; Šolaja, B. Benzothiazole carbamates and amides as antiproliferative species. Eur. J. Med. Chem. 2018, 157, 1096–1114. View Source
